molecular formula C15H13BrN4O2S B14922492 4-{[(E)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol

4-{[(E)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B14922492
M. Wt: 393.3 g/mol
InChI Key: XEOVIQVIECOLEO-CAOOACKPSA-N
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Description

4-{[(E)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a furan ring, a bromophenoxy group, and a triazole ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-{[(E)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenoxy group: This step involves the bromination of a phenol derivative followed by its reaction with a furan ring-containing intermediate.

    Formation of the triazole ring: This is typically achieved through the reaction of a hydrazine derivative with a suitable nitrile or ester.

    Final assembly: The final step involves the condensation of the furan-bromophenoxy intermediate with the triazole derivative under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-{[(E)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

4-{[(E)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{[(E)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: It can inhibit the activity of specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

    Interaction with receptors: The compound may interact with cellular receptors, leading to changes in cell signaling and function.

    Generation of reactive species: It can generate reactive oxygen or nitrogen species, leading to oxidative stress and cell damage.

Comparison with Similar Compounds

4-{[(E)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:

    4-{[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol: This compound has a chlorophenoxy group instead of a bromophenoxy group, which may result in different chemical and biological properties.

    4-{[(E)-{5-[(4-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol: The presence of a methylphenoxy group may alter the compound’s reactivity and biological activity.

    4-{[(E)-{5-[(4-fluorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol: The fluorophenoxy group may impart different electronic and steric effects, influencing the compound’s properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological characteristics.

Properties

Molecular Formula

C15H13BrN4O2S

Molecular Weight

393.3 g/mol

IUPAC Name

4-[(E)-[5-[(4-bromophenoxy)methyl]furan-2-yl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H13BrN4O2S/c1-10-18-19-15(23)20(10)17-8-13-6-7-14(22-13)9-21-12-4-2-11(16)3-5-12/h2-8H,9H2,1H3,(H,19,23)/b17-8+

InChI Key

XEOVIQVIECOLEO-CAOOACKPSA-N

Isomeric SMILES

CC1=NNC(=S)N1/N=C/C2=CC=C(O2)COC3=CC=C(C=C3)Br

Canonical SMILES

CC1=NNC(=S)N1N=CC2=CC=C(O2)COC3=CC=C(C=C3)Br

Origin of Product

United States

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